molecular formula C10H14N2O3S B389405 1-Acetyl-3-(dimethylsulfamoylamino)benzene CAS No. 299919-92-9

1-Acetyl-3-(dimethylsulfamoylamino)benzene

Cat. No.: B389405
CAS No.: 299919-92-9
M. Wt: 242.3g/mol
InChI Key: YDCDUUBFPDSSCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It has the molecular formula C10H14N2O3S and a molecular weight of 242.3 g/mol. This compound is characterized by the presence of an acetyl group and a dimethylsulfamoylamino group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Acetyl-3-(dimethylsulfamoylamino)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation of benzene derivatives. In this reaction, an acyl chloride (such as acetyl chloride) reacts with the benzene ring in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to form the acetylated product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a suitable solvent, and the product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-3-(dimethylsulfamoylamino)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction: The compound can be reduced to form corresponding amines or alcohols under suitable conditions.

    Oxidation: Oxidation reactions can convert the acetyl group to carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Friedel-Crafts Acylation: Acetyl chloride and AlCl3 are commonly used reagents.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Nitration: Nitro derivatives of the benzene ring.

    Reduction: Amines or alcohols.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

1-Acetyl-3-(dimethylsulfamoylamino)benzene has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Acetyl-3-(dimethylsulfamoylamino)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The acetyl and dimethylsulfamoylamino groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic with a similar structure but without the acetyl group.

    Acetanilide: An analgesic and antipyretic compound with an acetyl group attached to an aniline ring.

Uniqueness

1-Acetyl-3-(dimethylsulfamoylamino)benzene is unique due to the presence of both an acetyl group and a dimethylsulfamoylamino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-acetyl-3-(dimethylsulfamoylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)9-5-4-6-10(7-9)11-16(14,15)12(2)3/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCDUUBFPDSSCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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